molecular formula C7H5ClFI B13560854 1-(Chloromethyl)-3-fluoro-2-iodobenzene

1-(Chloromethyl)-3-fluoro-2-iodobenzene

Cat. No.: B13560854
M. Wt: 270.47 g/mol
InChI Key: LZDLOKNHORHYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethyl)-3-fluoro-2-iodobenzene is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of three different halogen atoms (chlorine, fluorine, and iodine) attached to a benzene ring. The unique combination of these halogens imparts distinct chemical properties to the compound, making it a valuable intermediate in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3-fluoro-2-iodobenzene typically involves the halogenation of a benzene derivative. One common method is the chloromethylation of 3-fluoro-2-iodobenzene using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic. The aromatic pi-electrons then attack the aldehyde, followed by rearomatization of the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-3-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove halogen atoms, forming simpler benzene derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Formation of benzyl alcohol or benzoic acid derivatives.

    Reduction: Formation of dehalogenated benzene derivatives.

Scientific Research Applications

1-(Chloromethyl)-3-fluoro-2-iodobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Utilized in the development of radiolabeled compounds for imaging and diagnostic purposes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of halogenated drug candidates.

    Industry: Employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-fluoro-2-iodobenzene is primarily based on its ability to undergo various chemical reactions due to the presence of reactive halogen atoms. The chloromethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The fluorine and iodine atoms can influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

    1-(Chloromethyl)-3-fluorobenzene: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    1-(Chloromethyl)-2-iodobenzene: Lacks the fluorine atom, affecting its electronic properties and reactivity.

    1-(Bromomethyl)-3-fluoro-2-iodobenzene: Contains a bromomethyl group instead of chloromethyl, which can alter its reactivity and selectivity in chemical reactions.

Uniqueness: 1-(Chloromethyl)-3-fluoro-2-iodobenzene is unique due to the presence of three different halogen atoms, which impart distinct electronic and steric effects. This makes the compound highly versatile and valuable in various chemical syntheses and industrial applications.

Properties

Molecular Formula

C7H5ClFI

Molecular Weight

270.47 g/mol

IUPAC Name

1-(chloromethyl)-3-fluoro-2-iodobenzene

InChI

InChI=1S/C7H5ClFI/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2

InChI Key

LZDLOKNHORHYPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)I)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.